molecular formula C9H7NO6 B160122 2-(Methoxycarbonyl)-6-nitrobenzoic acid CAS No. 21606-04-2

2-(Methoxycarbonyl)-6-nitrobenzoic acid

Cat. No.: B160122
CAS No.: 21606-04-2
M. Wt: 225.15 g/mol
InChI Key: DJMQLZPEBHSABD-UHFFFAOYSA-N
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Description

Significance of Aromatic Carboxylic Acids and Their Esters in Organic Synthesis

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (-COOH) attached directly to an aromatic ring. Their acidic nature and the reactivity of the carboxyl group make them versatile building blocks in organic synthesis. They serve as precursors for a wide array of other functional groups, including esters, amides, acid halides, and anhydrides.

Aromatic esters, in particular, are of significant interest. The esterification of aromatic carboxylic acids is a fundamental transformation that not only protects the carboxylic acid functionality but also modifies the molecule's steric and electronic properties. Esters are generally less reactive than their parent carboxylic acids, which can be advantageous in multi-step synthetic sequences. They are key intermediates in the synthesis of complex molecules and are found in a variety of natural products and commercial goods.

Role of Nitro Substituents in Modulating Reactivity and Electronic Structure

The introduction of a nitro group (-NO₂) onto an aromatic ring profoundly influences its chemical reactivity. The nitro group is a strong electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. This electron-withdrawing nature has several important consequences for the aromatic ring.

Firstly, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution reactions. By pulling electron density away from the ring, it makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. Secondly, the nitro group is a meta-director in electrophilic aromatic substitution. When a substituted benzene (B151609) ring undergoes further substitution, the nitro group directs the incoming electrophile to the meta position. This is due to the destabilization of the ortho and para transition states by the electron-withdrawing nitro group. The reactivity of the nitro group itself also offers synthetic utility, as it can be reduced to an amino group, providing a pathway to a different class of compounds.

Contextualizing 2-(Methoxycarbonyl)-6-nitrobenzoic Acid within Contemporary Chemical Literature

This compound is a polysubstituted aromatic compound that incorporates the chemical features discussed above: a carboxylic acid, an ester, and a nitro group. The interplay of these functional groups on a single benzene ring suggests a molecule with unique reactivity and potential as a specialized building block in organic synthesis. While extensive research on this specific molecule is not widely reported in mainstream chemical literature, its structure suggests its potential utility as an intermediate in the synthesis of more complex molecules, such as nitrogen-containing heterocyclic compounds or polyfunctional aromatic systems. The presence of three distinct functional groups offers multiple sites for chemical modification, allowing for a range of potential synthetic transformations.

A crystallographic study of this compound has provided valuable insight into its three-dimensional structure. The study revealed the dihedral angles between the benzene ring and its substituents, which are 29.99 (8)° for the nitro group, 67.09 (8)° for the carboxy group, and 32.48 (10)° for the methoxycarbonyl group. nih.gov These angles indicate a significant twisting of the functional groups out of the plane of the benzene ring, likely due to steric hindrance between the adjacent substituents. This steric crowding can be expected to influence the molecule's reactivity.

Physicochemical Properties of this compound

PropertyValue
CAS Number 21606-04-2
Molecular Formula C₉H₇NO₆
Molecular Weight 225.16 g/mol
Appearance White to almost white powder/crystal
Melting Point 160.0 to 164.0 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxycarbonyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7NO6/c1-16-9(13)5-3-2-4-6(10(14)15)7(5)8(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMQLZPEBHSABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402851
Record name 2-(Methoxycarbonyl)-6-nitrobenzoic acid
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Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21606-04-2
Record name 1-Methyl 3-nitro-1,2-benzenedicarboxylate
Source CAS Common Chemistry
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Record name 2-(Methoxycarbonyl)-6-nitrobenzoic acid
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Record name 2-(methoxycarbonyl)-6-nitrobenzoic acid
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Synthetic Methodologies for 2 Methoxycarbonyl 6 Nitrobenzoic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-(methoxycarbonyl)-6-nitrobenzoic acid points to 3-nitrophthalic anhydride (B1165640) as the most direct precursor. This approach simplifies the synthesis into two main challenges: the formation of the anhydride and the subsequent regioselective mono-esterification. The core principle is to introduce the two different carbonyl functionalities (a carboxylic acid and a methyl ester) in a controlled manner.

The primary precursor, 3-nitrophthalic acid, can itself be synthesized through the nitration of phthalic anhydride. wikipedia.org This reaction, however, typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which requires separation. wikipedia.org

Synthesis from 3-Nitrophthalic Anhydride Pathways

The most direct route to this compound involves the ring-opening of 3-nitrophthalic anhydride with methanol (B129727). 3-Nitrophthalic anhydride is readily prepared from 3-nitrophthalic acid by heating with a dehydrating agent like acetic anhydride. orgsyn.org A typical procedure involves heating 3-nitrophthalic acid with acetic anhydride until the acid dissolves, followed by cooling to crystallize the anhydride product. orgsyn.org Yields for this conversion are generally high, often in the range of 88–93%. orgsyn.org

The critical step is the subsequent nucleophilic attack of methanol on the anhydride. This reaction is a mono-esterification that can theoretically produce two isomers: this compound and 2-(methoxycarbonyl)-3-nitrobenzoic acid. The regioselectivity of this reaction is governed by both steric and electronic effects. wikipedia.orgnih.gov The nitro group is strongly electron-withdrawing, which increases the electrophilicity of the adjacent carbonyl carbon (at the C3 position). However, the steric hindrance from the ortho-nitro group may direct the nucleophilic attack of methanol to the more accessible carbonyl carbon at the C1 position, leading to the desired this compound. wikipedia.org While the reaction of unsubstituted phthalic anhydride with methanol to form the mono-methyl ester is straightforward, the influence of the nitro group on the regioselectivity for 3-nitrophthalic anhydride is a critical consideration. chemspider.com

Esterification Routes Involving Methanol and Sulfuric Acid Catalysis

The Fischer-Speier esterification method, which employs an alcohol in the presence of an acid catalyst, is central to synthesizing the methyl ester functionality. orgsyn.org In the context of producing this compound, this method can be applied in two ways:

Direct Esterification of 3-Nitrophthalic Acid: Attempting a direct mono-esterification of 3-nitrophthalic acid with one equivalent of methanol under acid catalysis is complex due to the difficulty in controlling the reaction to prevent the formation of the diester and isomeric monoesters.

Esterification of the Monoester: A more controlled approach involves the initial formation of the monoester via the anhydride route, followed by a second esterification if the diester is the desired product. Sulfuric acid is a common and effective catalyst for these reactions, protonating the carbonyl oxygen and making the carbonyl carbon more susceptible to nucleophilic attack by methanol. orgsyn.org

Multi-Step Approaches for Controlled Functionalization

Alternative, more complex synthetic routes can be envisioned to ensure unambiguous regiochemistry. For instance, a synthetic pathway could start from a precursor where the substitution pattern is already established, such as 2-methyl-6-nitrobenzoic acid. google.compatsnap.comsigmaaldrich.com This would involve the oxidation of the methyl group to a carboxylic acid, a step that would need to be performed after the esterification of the existing carboxyl group to prevent the formation of the diacid.

Another potential multi-step pathway could involve a Hoffman degradation of 3-nitrophthalimide, which has been reported to synthesize 2-amino-6-nitrobenzoic acid. google.com Subsequent diazotization of the amino group, followed by substitution, could introduce the desired functionality, although this is a more circuitous route.

Optimized Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired this compound isomer.

Temperature and Solvent Effects on Reaction Yield and Selectivity

For the key ring-opening reaction of 3-nitrophthalic anhydride with methanol, the temperature is a critical parameter. The reaction is typically performed by heating the reactants under reflux. chemspider.com A simpler procedure for the analogous reaction with phthalic anhydride involves refluxing for as little as 30 minutes to achieve a quantitative yield of the mono-ester. chemspider.com Lower temperatures would likely slow the reaction rate, while excessively high temperatures could promote side reactions or lead to the formation of the diester. The choice of solvent is also important; while methanol itself acts as the reagent, an inert co-solvent could be used to control concentration and temperature.

In nitration reactions to form the precursor, such as the nitration of benzoic acid, temperature control is paramount. These reactions are highly exothermic, and keeping the temperature low (e.g., below 5°C) is necessary to control the reaction rate and minimize the formation of unwanted byproducts. youtube.com

Catalytic Systems in Esterification and Aromatization

Sulfuric acid is the conventional and most widely used catalyst for the esterification of carboxylic acids. orgsyn.org Its role is to activate the carbonyl group toward nucleophilic attack. The amount of sulfuric acid used can vary, but it is typically used in catalytic amounts.

The table below summarizes typical conditions for the key synthetic steps, based on analogous reactions reported in the literature.

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Typical YieldReference
Anhydride Formation3-Nitrophthalic acidAcetic AnhydrideNone (reagent as solvent)Boiling88-93% orgsyn.org
Mono-esterification3-Nitrophthalic anhydride, MethanolNone (thermal)MethanolRefluxHigh (by analogy) chemspider.com
General EsterificationCarboxylic Acid, MethanolSulfuric AcidMethanolRefluxVaries orgsyn.org

Purification Methodologies for Synthetic Products

The purification of solid organic compounds like this compound often relies on several established laboratory techniques. The choice of method depends on the nature of the impurities and the scale of the purification.

Recrystallization: This is a primary technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is critical; the compound of interest should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Common Solvents for Recrystallization of Aromatic Acids:

Water

Ethanol

Methanol

Ethyl acetate (B1210297)

Toluene

Hexane/Ethyl acetate mixtures

The ideal solvent or solvent system for this compound would need to be determined empirically.

Acid-Base Extraction: This technique is particularly useful for separating acidic compounds like this compound from neutral or basic impurities. The crude product is dissolved in an organic solvent, and then washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic compound reacts to form a water-soluble salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with hydrochloric acid) to precipitate the purified carboxylic acid, which can then be collected by filtration. umass.edulibretexts.orgyoutube.com

Chromatography: Column chromatography can be employed for high-purity separations, especially when dealing with mixtures of isomers or closely related compounds. quora.com A stationary phase (e.g., silica (B1680970) gel) is used with a mobile phase (a solvent or solvent mixture) to separate components based on their differential adsorption. For acidic compounds, a modified stationary phase or the addition of a small amount of acid to the eluent may be necessary to achieve good separation. doi.org High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing purity and can also be used for preparative-scale purifications. helixchrom.com

Novel Synthetic Strategies and Process Development

The development of new synthetic routes for this compound is guided by principles of efficiency, sustainability, and economic viability, particularly for large-scale production.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, several green chemistry principles could be applied.

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. skpharmteco.com Synthetic routes with high atom economy are inherently less wasteful. jocpr.com For instance, addition reactions are generally more atom-economical than substitution or elimination reactions. nih.gov Evaluating the atom economy of a synthetic pathway for this compound would involve calculating the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

Use of Greener Solvents: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents like Cyrene. mdpi.commdpi.com The development of a synthetic route for this compound in a green solvent would significantly improve its environmental profile. Solvent-free reactions, where possible, represent an ideal green chemistry approach. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. For reactions like nitration, which is likely a key step in the synthesis of this compound, developing selective and recyclable catalysts could replace the traditional use of large excesses of strong acids.

Industrial Scale-Up Considerations and Challenges

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Reaction Conditions and Safety: Nitration reactions are often highly exothermic and can pose significant safety risks on a large scale. cetjournal.it Careful control of temperature, addition rates of reagents, and efficient heat transfer are critical. Process safety studies, including calorimetry, are essential to understand and mitigate thermal hazards. The potential for runaway reactions and the safe handling and storage of strong acids and nitrating agents are paramount concerns. capotchem.cn

Process Intensification: This approach aims to develop smaller, safer, and more efficient manufacturing processes. For the production of nitroaromatic compounds, continuous flow reactors can offer significant advantages over traditional batch reactors. google.com Flow chemistry allows for better control of reaction parameters, improved heat and mass transfer, and can minimize the volume of hazardous materials at any given time, thereby enhancing safety. cetjournal.it

Downstream Processing and Waste Management: The purification of large quantities of this compound requires robust and efficient methods. Crystallization is a common industrial purification technique, and its optimization is key to achieving the desired product quality and yield. The management of waste streams, including spent acids and solvent-containing mother liquors, is a major environmental and economic consideration. Developing processes that allow for the recycling of solvents and reagents is a critical aspect of sustainable industrial production. patsnap.com

Advanced Structural Characterization and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 2-(Methoxycarbonyl)-6-nitrobenzoic Acid

The three-dimensional arrangement of atoms and molecules of this compound in the solid state has been meticulously determined through single-crystal X-ray diffraction, providing fundamental insights into its molecular structure and supramolecular assembly.

The determination of the crystal structure was accomplished by analyzing a suitable single crystal of the title compound. Data were collected using an X-ray diffractometer, and the resulting diffraction patterns were processed and refined using established crystallographic software. rsc.org The structure was solved by direct methods and refined by full-matrix least-squares calculations. rsc.org

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical FormulaC₉H₇NO₆
Formula Weight225.16
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 8.1331 (16) Å, b = 7.9734 (16) Å, c = 14.636 (3) Å, β = 93.18 (3)°
Volume947.1 (3) ų
Z (molecules per unit cell)4

Note: Specific details on data collection temperature, radiation source, and refinement statistics are detailed in the primary crystallographic report. rsc.org

In the solid state, the molecule of this compound adopts a non-planar conformation. rsc.org Steric hindrance between the three adjacent substituents on the benzene (B151609) ring forces them to twist out of the plane of the ring to varying degrees. The dihedral angle is the angle between the plane of a substituent and the plane of the benzene ring to which it is attached. The nitro group is the most coplanar of the three, while the carboxylic acid group is the most twisted. rsc.org

Table 2: Dihedral Angles of Substituents Relative to the Benzene Ring

Substituent GroupDihedral Angle (°)
Nitro29.99 (8)
Methoxycarbonyl32.48 (10)
Carboxylic Acid67.09 (8)

Data sourced from Acta Crystallographica Section E: Structure Reports Online. rsc.org

Spectroscopic Investigations for Structural Elucidation

Detailed experimental data for the ¹H and ¹³C NMR spectra of this compound were not available in the reviewed scientific literature. While NMR data exists for structurally similar compounds, direct analysis of the proton and carbon environments for the title compound cannot be accurately presented without specific experimental results.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, the spectra are characterized by the vibrational modes of its constituent parts: a carboxylic acid, a methyl ester, a nitro group, and a substituted benzene ring. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be constructed based on the known characteristic frequencies of these functional groups in similar molecules. scirp.orgsciencing.com

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid Group (-COOH): The hydroxyl (-OH) stretching vibration of the carboxylic acid is typically observed as a very broad band in the FT-IR spectrum, generally in the range of 3300 to 2500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid gives rise to an intense absorption band, typically between 1690 and 1750 cm⁻¹. nih.gov The position of this band can be influenced by electronic effects of the substituents on the aromatic ring. nih.gov

Ester Group (-COOCH₃): The carbonyl (C=O) stretching of the methyl ester functional group is expected to produce a strong absorption peak in the region of 1735 to 1750 cm⁻¹. sciencing.com Additionally, the C-O stretching vibrations of the ester group will appear in the 1160 to 1210 cm⁻¹ range. sciencing.com

Nitro Group (-NO₂): The nitro group is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric stretching vibration is typically found in the 1490-1550 cm⁻¹ range, while the symmetric stretch appears between 1315 and 1355 cm⁻¹. sciencing.comresearchgate.net

Aromatic Ring (C₆H₃): The benzene ring exhibits C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a set of bands in the 1475 to 1600 cm⁻¹ region. sciencing.com C-H bending vibrations associated with the substitution pattern on the benzene ring also provide structural information. sciencing.com

Methyl Group (-CH₃): The methyl group from the ester will show C-H stretching absorptions between 2800 and 2950 cm⁻¹ and a bending absorption near 1375 cm⁻¹. sciencing.com

The following interactive table summarizes the expected vibrational frequencies for this compound based on data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
Carboxylic AcidC=O stretch1750 - 1690Strong
EsterC=O stretch1750 - 1735Strong
EsterC-O stretch1210 - 1160Medium
Nitro GroupAsymmetric stretch1550 - 1490Strong
Nitro GroupSymmetric stretch1355 - 1315Strong
Aromatic RingC-H stretch> 3000Medium
Aromatic RingC=C stretch1600 - 1475Medium to Weak
Methyl GroupC-H stretch2950 - 2800Medium
Methyl GroupC-H bend~ 1375Medium

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₇NO₆, which corresponds to a molecular weight of approximately 225.16 g/mol .

Upon electron ionization, the molecule will form a molecular ion (M⁺•), which can then undergo various fragmentation pathways. The fragmentation of aromatic nitro compounds is often complex and can be influenced by the presence and position of other substituents, a phenomenon known as the "ortho effect". rsc.orgcdnsciencepub.com

Key expected fragmentation pathways for this compound include:

Loss of a Methoxy (B1213986) Group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in a fragment ion at m/z 194 (M - 31).

Loss of Carbon Monoxide (-CO): Following the loss of the methoxy group, the resulting acylium ion can lose a molecule of carbon monoxide, leading to a fragment at m/z 166.

Loss of the Carboxyl Group (-COOH): Decarboxylation is a common fragmentation pathway for benzoic acids, especially with ortho-substituents. rsc.org This would result in a fragment ion at m/z 180 (M - 45).

Fragmentation of the Nitro Group: The nitro group can fragment in several ways, including the loss of NO₂ (m/z 179, M - 46) or NO (m/z 195, M - 30).

Combined Losses: Sequential losses of these small molecules and radicals will lead to a series of fragment ions that are characteristic of the initial structure. For instance, the loss of both the carboxyl group and the nitro group would lead to further fragmentation of the remaining aromatic ring.

The following interactive table outlines the probable major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound.

Fragment IonProposed Structure / Lossm/z (Mass/Charge Ratio)
[C₉H₇NO₆]⁺•Molecular Ion (M⁺•)225
[C₉H₇NO₅]⁺[M - O]⁺209
[C₉H₇O₄]⁺[M - NO₂]⁺179
[C₈H₄NO₄]⁺[M - OCH₃]⁺194
[C₈H₇O₄]⁺[M - NO]⁺195
[C₈H₇NO₄]⁺[M - COOH]⁺180
[C₇H₄NO₃]⁺[M - OCH₃ - CO]⁺166

This detailed analysis of the expected vibrational spectra and mass spectrometric fragmentation provides a solid foundation for the structural characterization of this compound.

Chemical Reactivity and Transformation Pathways

Ester Hydrolysis Reactions and Kinetics

The methoxycarbonyl group of the compound can undergo hydrolysis, cleaving the ester bond to yield 2-carboxy-6-nitrobenzoic acid and methanol (B129727). This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism. ucoz.com While acid-catalyzed hydrolysis is a reversible equilibrium process, base-mediated hydrolysis is typically irreversible due to the final deprotonation step. ucoz.comyoutube.com

Under acidic conditions, the ester hydrolysis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This is the common mechanism for the acid hydrolysis of most esters. ucoz.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by an acid catalyst, typically a strong mineral acid like H₂SO₄. youtube.comyoutube.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comviu.ca The attack results in the formation of a tetrahedral intermediate. youtube.com Following a proton transfer, the methanol group is eliminated as a neutral molecule, and deprotonation of the resulting species regenerates the acid catalyst and yields the dicarboxylic acid product. youtube.com All steps in this mechanism are reversible. youtube.com

Base-mediated hydrolysis, often referred to as saponification, occurs through the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.comchemrxiv.org This addition forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion (CH₃O⁻) as the leaving group to form the carboxylic acid. youtube.com In the final, irreversible step, the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. youtube.com The reaction is driven to completion by this final acid-base reaction. ucoz.com

Table 1: Comparison of Hydrolysis Mechanisms
FeatureAcid-Catalyzed Hydrolysis (AAC2)Base-Mediated Hydrolysis (BAC2)
Catalyst Acid (e.g., H₃O⁺)Base (e.g., OH⁻)
Initial Step Protonation of the carbonyl oxygen. youtube.comyoutube.comNucleophilic attack on the carbonyl carbon. youtube.com
Key Intermediate Positively charged tetrahedral intermediate.Negatively charged tetrahedral intermediate.
Leaving Group Methanol (CH₃OH). youtube.comMethoxide ion (CH₃O⁻). youtube.com
Reversibility Reversible. youtube.comIrreversible due to final deprotonation. youtube.com
Final Product (before workup) Dicarboxylic acid and methanol.Dicarboxylate salt and methanol.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The reaction proceeds in two main steps: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. libretexts.org

In this compound, the benzene ring is substituted with three groups: a carboxylic acid (-COOH), a methoxycarbonyl (-COOCH₃), and a nitro (-NO₂). All three of these substituents are electron-withdrawing groups, which pull electron density away from the benzene ring through both inductive and resonance effects. libretexts.orglkouniv.ac.in

This withdrawal of electron density has two major consequences:

Deactivation: The ring is significantly less nucleophilic than benzene, making it much less reactive towards electrophiles. lkouniv.ac.in Electrophilic aromatic substitution reactions on this molecule would require harsh reaction conditions.

Meta-Direction: All three groups direct incoming electrophiles to the meta position relative to themselves. lkouniv.ac.inyoutube.com This is because the carbocation intermediates formed from ortho and para attack are significantly destabilized, as one of the resonance structures would place the positive charge on the carbon atom directly attached to the electron-withdrawing group. youtube.com The intermediate from meta attack avoids this particularly unstable arrangement. libretexts.org

Considering the substitution pattern of this compound, the available positions for substitution are C3, C4, and C5.

The -COOH group at C1 directs meta to C3 and C5.

The -COOCH₃ group at C2 directs meta to C4.

The -NO₂ group at C6 directs meta to C4.

Therefore, an incoming electrophile would be directed primarily to the C4 position, which is meta to both the methoxycarbonyl and nitro groups. The C3 and C5 positions are also meta to the carboxylic acid group, but the directing influence of multiple groups must be considered. Given the strong deactivating nature of all three substituents, forcing a subsequent electrophilic substitution reaction would be exceptionally difficult.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting EffectMechanism of Influence
-COOH (Carboxylic Acid) Strongly DeactivatingMetaInductive withdrawal and Resonance withdrawal. lkouniv.ac.in
-COOCH₃ (Methoxycarbonyl) Strongly DeactivatingMetaInductive withdrawal and Resonance withdrawal.
-NO₂ (Nitro) Very Strongly DeactivatingMetaInductive withdrawal and Resonance withdrawal. youtube.com

Specific competitive halogenation and nitration studies on this compound are not prominently available in the literature, largely due to the extreme deactivation of the aromatic ring. Both nitration (using HNO₃/H₂SO₄) and halogenation (using X₂/Lewis Acid) are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com The nitronium ion (NO₂⁺) is a very strong electrophile, while halogenation requires a Lewis acid catalyst to generate a sufficiently electrophilic species. masterorganicchemistry.com

In a hypothetical competitive scenario, the severely deactivated ring would react very slowly, if at all. Nitration is generally a more facile reaction than halogenation on deactivated rings due to the high electrophilicity of the nitronium ion. However, the combined deactivating effect of the three substituents makes any further substitution challenging and would require forcing conditions, likely leading to decomposition rather than selective substitution.

Nucleophilic Substitution Reactions Involving the Nitro Group

While the electron-deficient nature of the ring makes it resistant to electrophilic attack, it enhances its susceptibility to nucleophilic aromatic substitution (SNAr). libretexts.org The SNAr mechanism typically requires two conditions: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the nitro group itself can potentially act as a leaving group, although it is not as effective as a halide. For the nitro group at the C6 position to be displaced by a nucleophile, the nucleophile would attack the C6 carbon. The negative charge in the resulting Meisenheimer complex would be stabilized by the adjacent carboxylic acid group at C1 and the methoxycarbonyl group at C2. The strong electron-withdrawing character of these groups would help to delocalize the negative charge, making the intermediate more stable and facilitating the reaction. Such a reaction would require a potent nucleophile and is less common than SNAr reactions where a halide is displaced.

Decarboxylation Pathways and Derivatives

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO2). wikipedia.org This process is fundamental in organic chemistry for altering molecular structures. allen.inquirkyscience.com The reaction's feasibility often depends on the stability of the carbanion intermediate formed upon CO2 loss, and it can be facilitated by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org

While decarboxylation is a known transformation for aromatic carboxylic acids, detailed studies focusing specifically on the decarboxylation of this compound are not extensively reported in the surveyed scientific literature. However, general methods for the decarboxylation of related nitrobenzoic acid isomers have been developed. One such method is the copper-catalyzed protodecarboxylation, which has been successfully applied to various (hetero)aromatic carboxylic acids. rsc.org This reaction typically involves heating the carboxylic acid with a copper catalyst in a suitable solvent system. For instance, a procedure using copper(I) iodide (CuI) and triethylamine (B128534) (Et3N) in dimethyl sulfoxide (B87167) (DMSO) at 120 °C has been effective for isomers like 3-methyl-2-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid. rsc.org

The general conditions for this type of reaction are summarized below.

ParameterConditionReference
Reaction TypeCopper-Catalyzed Protodecarboxylation rsc.org
CatalystCopper(I) iodide (CuI) rsc.org
BaseTriethylamine (Et3N) rsc.org
SolventDimethyl sulfoxide (DMSO) rsc.org
Temperature120 °C rsc.org
ApplicabilityEffective for various aromatic carboxylic acids, including nitrobenzoic acid isomers. rsc.org

Although this protocol has not been explicitly documented for this compound, its effectiveness with similar structures suggests a potential pathway for its decarboxylation. rsc.org

Reduction Reactions of the Nitro Moiety to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a significant and widely used transformation in organic synthesis. This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring. For this compound, this reduction yields the corresponding amino derivative, 2-amino-6-(methoxycarbonyl)benzoic acid.

Several reliable methods are available for this transformation, with catalytic hydrogenation being one of the most common and efficient. nih.gov This process typically involves treating the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst. google.com

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a clean and effective method often carried out using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. nih.gov The reaction is typically performed in a solvent at a controlled temperature and hydrogen pressure. For nitrobenzoic acids specifically, hydrogenation can be conducted in an aqueous solution of an alkali metal salt of the acid at a pH of about 5 to 7 and a hydrogen pressure below 100 psig. google.com

Catalytic Transfer Hydrogenation (CTH): This approach uses a hydrogen donor molecule in place of hydrogen gas, which can be safer and more convenient for laboratory-scale synthesis. A common system involves ammonium (B1175870) formate (B1220265) (HCOONH4) as the hydrogen source with a Pd/C catalyst. mdpi.com This method is known for its efficiency and for proceeding under greener, solvent-free or minimal-solvent conditions. mdpi.com

Chemical Reduction: Another classic approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). Additionally, reagents like sodium hydrosulfide (B80085) can be employed for the selective reduction of one nitro group in dinitro compounds, as demonstrated in the synthesis of 2-amino-6-nitrobenzoic acid from 2,6-dinitrobenzoic acid. google.com

The table below outlines the key aspects of these reduction methods.

MethodReagents/CatalystKey FeaturesReference
Catalytic HydrogenationH2 gas with Pd/C, PtO2, or Raney NiHigh efficiency, clean reaction; can be optimized for nitrobenzoic acids by controlling pH. google.com, nih.gov
Catalytic Transfer HydrogenationAmmonium formate (HCOONH4) with Pd/CAvoids the use of gaseous hydrogen, considered a greener alternative. mdpi.com
Chemical ReductionFe, Sn, or Zn in acid (e.g., HCl); Sodium hydrosulfideClassic method; useful for selective reductions in some cases. google.com

The successful application of these methods to a wide range of nitroarenes, including various substituted nitrobenzoic acids, indicates their suitability for the synthesis of 2-amino-6-(methoxycarbonyl)benzoic acid from its nitro precursor. nih.govgoogle.commdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometry of 2-(Methoxycarbonyl)-6-nitrobenzoic acid. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine the optimized molecular geometry, characterized by bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

Such calculations would also yield insights into the electronic properties, including the distribution of electron density, the molecular electrostatic potential, and the dipole moment. The electron-withdrawing nature of the nitro (-NO₂) and methoxycarbonyl (-COOCH₃) groups, along with the carboxylic acid (-COOH) group, significantly influences the electron distribution within the benzene (B151609) ring. DFT can quantify these effects, providing a detailed picture of the charge distribution and its impact on the molecule's reactivity and intermolecular interactions.

Conformational Energy Landscapes and Steric Hindrance Analysis

The conformational flexibility of this compound is largely dictated by the rotation of its three substituents on the benzene ring: the methoxycarbonyl group, the nitro group, and the carboxylic acid group. Due to the ortho-positioning of these bulky groups, significant steric hindrance is expected, which restricts their free rotation and defines the molecule's preferred conformation.

A crystallographic study has provided experimental data on the solid-state conformation of this compound, revealing the dihedral angles between the plane of the benzene ring and its substituents. nih.gov These angles are a direct consequence of the steric repulsion between the adjacent groups, forcing them out of the plane of the benzene ring to achieve a more stable, lower-energy conformation. The significant deviation of the carboxylic acid group from the plane of the benzene ring, as indicated by its large dihedral angle, is a clear indicator of severe steric hindrance. nih.gov

Substituent GroupDihedral Angle with Benzene Ring
Nitro (-NO₂)29.99°
Methoxycarbonyl (-COOCH₃)32.48°
Carboxylic Acid (-COOH)67.09°

This table presents the dihedral angles between the substituents and the benzene ring of this compound as determined by X-ray crystallography. nih.gov

A full conformational energy landscape could be generated by systematically rotating the dihedral angles of the substituents in a computational model and calculating the corresponding energy at each point. This would reveal the global and local energy minima, providing a comprehensive understanding of the molecule's conformational preferences and the energy barriers between different conformations.

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the presence of three electron-withdrawing groups is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted benzoic acid. This would result in a larger HOMO-LUMO gap, suggesting higher kinetic stability. The spatial distribution of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. A detailed FMO analysis, typically performed using DFT calculations, would provide quantitative predictions of the molecule's reactivity towards different reagents.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a larger system of molecules over time. This allows for the investigation of the dynamic properties of this compound in different environments, such as in solution or in the solid state.

Investigation of Dynamic Behavior in Solution or Solid State

In a solvent, MD simulations could be used to study the solvation of this compound, including the arrangement of solvent molecules around it and the dynamics of the solvation shell. This would provide insights into the molecule's solubility and its interactions with the solvent. In the solid state, MD simulations could be used to study the vibrational motions of the atoms in the crystal lattice and to investigate the mechanical properties of the crystal.

Intermolecular Interaction Dynamics

MD simulations are particularly useful for studying the dynamics of intermolecular interactions. For this compound, these interactions would include hydrogen bonding involving the carboxylic acid group, as well as dipole-dipole interactions and van der Waals forces. In the solid state, the crystallographic data indicates the presence of one classical O-H···O hydrogen bond and two non-classical C-H···O contacts, which link adjacent molecules to form a three-dimensional structure. nih.gov MD simulations could be used to study the dynamics of these hydrogen bonds, including their lifetimes and the fluctuations in their geometries. This would provide a more detailed understanding of the forces that hold the crystal together.

Prediction of Physicochemical Parameters via Computational Models

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that combines quantum chemistry with statistical thermodynamics to predict the chemical potential of molecules in liquid solvents. This approach has proven particularly valuable for estimating the physicochemical properties of compounds like this compound, with a significant application in the prediction of acid dissociation constants (pKa).

The COSMO-RS methodology facilitates the a priori prediction of pKa values in various solvents, including non-aqueous media, which can be challenging to determine experimentally. researchgate.net The core of the method lies in calculating the Gibbs free energy of dissociation (ΔGdiss) for the acidic compound in the solvent of interest. researchgate.netd-nb.info This is achieved through a series of quantum chemical calculations, typically using Density Functional Theory (DFT), to determine the energies of the acid and its conjugate base in solution. nih.gov

A key strength of COSMO-RS is its ability to establish a linear free energy relationship (LFER) that correlates the computationally derived ΔGdiss values with experimentally measured pKa values. researchgate.net3ds.com This relationship allows for the accurate prediction of pKa for new or unmeasured compounds. Studies on large datasets of organic acids, including numerous benzoic acid derivatives, have demonstrated the robustness of this approach. For instance, in a study of 87 benzoic acids in acetone, the COSMO-RS method yielded excellent linear correlations (r² > 0.95) between the calculated Gibbs free energy of dissociation and experimental pKa values. researchgate.netnih.gov

The predictive accuracy of COSMO-RS for pKa values is typically high, with reported root mean square deviations of approximately 0.3 to 0.5 pKa units for classes of compounds like benzoic acids. researchgate.netnih.govnih.gov This level of accuracy makes COSMO-RS a valuable tool for understanding the acidity of substituted benzoic acids such as this compound, where electronic and steric effects of the substituents influence the dissociation of the carboxylic acid proton. The model effectively captures these influences through the detailed quantum chemical calculations of the molecular surface charge densities. researchgate.net

The general workflow for pKa prediction using COSMO-RS involves several key steps:

Conformational analysis of the acid and its conjugate base.

Geometry optimization of the conformers in the gas phase and in solution using DFT. d-nb.info

Calculation of the Gibbs free energy in solution for all species. researchgate.net

Determination of the Gibbs free energy of dissociation (ΔGdiss).

Application of a linear free energy relationship to predict the pKa value. scm.com

While specific COSMO-RS calculations for this compound are not detailed in the reviewed literature, the extensive validation of the method for a wide range of substituted benzoic acids provides a strong foundation for its applicability and expected accuracy for this compound. researchgate.netd-nb.infonih.gov The data from these studies on similar molecules can be used to create a predictive model for the target compound.

Table 1: LFER Parameters for pKa Prediction of Benzoic Acids in Acetone using COSMO-RS

ParameterValueReference
Squared Correlation Coefficient (r²)>0.95 researchgate.net
Root Mean Square Deviation (RMSD)~0.3 researchgate.netnih.gov
Slope of LFER~0.45 of theoretical value researchgate.netnih.gov

Applications in Advanced Chemical Synthesis

Precursor Role in Agrochemical Development

The structural motifs present in 2-(Methoxycarbonyl)-6-nitrobenzoic acid are valuable for the synthesis of modern agrochemicals. The presence of both an ester and a nitro group on the aromatic ring allows for a variety of chemical transformations, leading to complex molecules with desired biological activities for crop protection.

Synthesis of Farm Chemical Intermediates

While direct large-scale application of this compound in commercial agrochemical synthesis is not extensively documented in publicly available literature, its structural analogues play a crucial role. A notable example is the synthesis of the fungicide metrafenone (B1676525). A key intermediate in the industrial synthesis of metrafenone is 2-methoxy-6-methylbenzoic acid. A Chinese patent describes a process for preparing this intermediate starting from 2-methyl-6-nitrobenzoic acid. google.com This synthesis involves the reduction of the nitro group to an amino group, followed by diazotization and subsequent hydrolysis to introduce a hydroxyl group, which is then methylated.

This established synthetic route for a key agrochemical intermediate highlights the potential of analogous nitrobenzoic acid derivatives, such as this compound, to serve as valuable precursors. The nitro group can be readily converted into other functional groups, and the methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, providing a handle for further molecular elaboration in the synthesis of novel pesticides.

Intermediate in Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, the benzoic acid scaffold is a common feature in a multitude of therapeutic agents. The specific substitution pattern of this compound offers a unique starting point for the synthesis of novel bioactive compounds and for the development of derivatives in drug discovery programs.

Utility in the Synthesis of Bioactive Compounds

Nitroaromatic compounds, including derivatives of nitrobenzoic acid, are important precursors in the synthesis of a wide range of pharmaceuticals. nih.gov The nitro group can be reduced to an amino group, which is a key step in the synthesis of many nitrogen-containing heterocyclic compounds. These heterocyclic structures are prevalent in medicinal chemistry due to their diverse pharmacological activities.

While specific examples of marketed drugs directly synthesized from this compound are not readily found, the synthetic utility of closely related compounds is well-established. For instance, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used in the synthesis of certain dyes and potentially as a building block for more complex pharmaceutical molecules. wikipedia.org Similarly, 4-nitrobenzoic acid is a precursor to 4-aminobenzoic acid, a key component of the local anesthetic procaine. wikipedia.org The reactivity of the nitro and carboxylic acid functionalities in these isomers is analogous to that in this compound, suggesting its potential as a starting material for the synthesis of novel bioactive molecules. The presence of the methoxycarbonyl group offers an additional site for modification, allowing for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug efficacy.

Development of Derivatives for Drug Discovery

The development of new drugs often involves the synthesis of a library of related compounds, or derivatives, to explore the structure-activity relationship (SAR). The this compound scaffold can be systematically modified to generate a diverse set of molecules for screening in various biological assays.

The carboxylic acid and nitro groups can be independently or concurrently transformed. For example, the carboxylic acid can be converted to a variety of amides, esters, or other functional groups, while the nitro group can be reduced to an amine and subsequently acylated, alkylated, or used in the formation of heterocyclic rings. This modular approach allows for the creation of a wide range of derivatives with potentially diverse pharmacological profiles. Benzoic acid derivatives, in general, are explored for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. The unique substitution pattern of this compound provides a distinct chemical space for the design and synthesis of new drug candidates.

Role in the Synthesis of Functional Materials

The application of specifically substituted aromatic compounds extends beyond the life sciences into the field of materials science. The properties of this compound make it a potential building block for the synthesis of functional materials with tailored optical, electronic, or physical properties.

Nitrobenzoic acids are utilized as precursors in the synthesis of various functional materials, including dyes and pigments. google.com The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties and absorption spectra of a molecule. By incorporating this moiety into larger conjugated systems, it is possible to create organic dyes with specific colors and properties. These dyes can have applications in various fields, including textiles, printing, and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net While direct use of this compound in commercial dyes is not prominent, its potential as a precursor for custom dyes in research or specialized applications is plausible.

Analytical Methodologies for Comprehensive Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For "2-(Methoxycarbonyl)-6-nitrobenzoic acid," various chromatographic methods are employed to ensure its quality and to monitor its synthesis.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas Chromatography (GC) is a powerful tool for assessing the purity of volatile and thermally stable compounds. For "this compound," GC is frequently used to determine the percentage purity. geno-chem.comtcichemicals.com The method involves vaporizing the compound and passing it through a capillary column with a carrier gas. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column wall.

Quantitative analysis using GC relies on the principle that the area under a chromatographic peak is proportional to the amount of the compound injected. libretexts.org By creating a calibration curve with standards of known concentration, the exact amount of "this compound" in a sample can be determined. Commercial suppliers often specify a purity of greater than 98.0% as determined by GC, highlighting its importance in quality control. geno-chem.comtcichemicals.com However, direct GC analysis of acidic compounds like this can sometimes be challenging due to potential interactions with the column, which may necessitate derivatization to improve volatility and peak shape. researchgate.net

Table 1: Typical GC Parameters for Analysis of Aromatic Acids

ParameterTypical ConditionPurpose
ColumnCapillary column (e.g., DB-5, HP-1)Provides high-resolution separation of components.
Injector Temperature250°CEnsures rapid and complete vaporization of the sample.
Carrier GasHelium or HydrogenTransports the vaporized sample through the column.
DetectorFlame Ionization Detector (FID)Offers high sensitivity for organic compounds.
Oven ProgramTemperature gradient (e.g., 100°C to 280°C)Optimizes separation of compounds with different boiling points.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of "this compound," particularly for separating it from its isomers and other non-volatile impurities. doi.orgnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for this type of analysis. doi.orgchromforum.org

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as phosphoric or formic acid to ensure the carboxylic acid group remains protonated, leading to better retention and peak shape. sielc.comsielc.com This method is highly effective for separating positional isomers of nitrobenzoic acid, which have very similar physical properties. doi.orgquora.com

Table 2: Example HPLC Conditions for Nitrobenzoic Acid Isomer Separation

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 200 mm x 4.6 mm) nih.gov
Mobile PhaseMethanol/Water/Tetrahydrofuran (55:44:1) with β-cyclodextrin nih.gov
Flow Rate2.0 mL/min nih.gov
DetectionUV at 254 nm doi.org

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method primarily used for the qualitative monitoring of chemical reactions, such as the synthesis of "this compound." quora.com It allows chemists to quickly assess the progress of a reaction by observing the disappearance of reactants and the appearance of the product.

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a chamber with a suitable mobile phase (eluent). The separation occurs as the mobile phase moves up the plate by capillary action, and components travel at different rates based on their polarity and affinity for the stationary phase. researchgate.net By comparing the retention factor (Rf) values of the spots to those of the starting materials and the expected product, the reaction's progress can be effectively monitored. researchgate.net

Titration Analysis for Purity Determination

Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For "this compound," acid-base titration is a straightforward and accurate method for purity determination. tcichemicals.com This technique relies on the neutralization reaction between the carboxylic acid group of the analyte and a standard basic solution (titrant), such as sodium hydroxide (B78521). libretexts.org

The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid, resulting in a well-defined titration curve. researchgate.netwikipedia.org The endpoint of the titration, where all the acid has been neutralized, can be detected using a pH indicator or more precisely with a potentiometer. The purity of the compound is calculated based on the volume and concentration of the titrant required to reach the equivalence point. libretexts.org Several commercial suppliers confirm the use of neutralization titration for purity assessment of this compound. tcichemicals.com

Advanced hyphenated techniques (e.g., GC-MS, LC-MS) for comprehensive analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a much more comprehensive analysis. chromatographytoday.comspringernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. ijarnd.com The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for unambiguous identification of "this compound" and any volatile impurities. libretexts.orgnih.gov This technique is invaluable for confirming the structure of the synthesized compound and for identifying unknown byproducts.

Liquid Chromatography-Mass Spectrometry (LC-MS) links an HPLC system to a mass spectrometer. ajrconline.org This is particularly useful for "this compound" as it can analyze the compound directly in the liquid phase without the need for derivatization. LC-MS provides data on both the retention time from the HPLC and the molecular weight and structural information from the mass spectrometer. nih.gov Techniques like tandem mass spectrometry (LC-MS-MS) can further fragment specific ions to provide even more detailed structural information, making it a powerful tool for impurity profiling and metabolic studies. ajrconline.org

Derivatives and Analogs: Synthesis and Research Significance

Synthesis of Structurally Related Methoxycarbonyl Benzoic Acid Derivatives

The creation of structurally similar methoxycarbonyl benzoic acid derivatives frequently necessitates multi-step procedures that commence with readily available starting materials. A prevalent method is the nitration of phthalic acid derivatives, which is then followed by a selective esterification process. For instance, dimethyl 3-nitrophthalate can be synthesized through the nitration of dimethyl phthalate. This dinitrated precursor can subsequently undergo selective hydrolysis to yield the mono-acid, mono-ester derivative.

Functionalization Strategies for New Analogs

The functional groups inherent to 2-(methoxycarbonyl)-6-nitrobenzoic acid—the carboxylic acid, the methoxycarbonyl group, and the nitro group—offer several points for chemical alteration, facilitating the synthesis of a broad spectrum of novel analogs.

The carboxylic acid group is a principal location for functionalization and can be readily transformed into various other functional groups, such as esters, amides, and acid chlorides. These transformations are foundational in medicinal chemistry for creating bioisosteres, which can enhance a molecule's pharmacological profile. nih.gov

Esterification: Reacting the carboxylic acid with different alcohols in the presence of an acid catalyst produces the corresponding esters. This allows for the incorporation of diverse alkyl or aryl groups, which can adjust the compound's solubility and electronic properties.

Amidation: The formation of amides is achieved by coupling the carboxylic acid with primary or secondary amines. This reaction is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This approach is commonly used to introduce biocompatible segments or to build larger molecular structures.

Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be used to form esters and amides under milder conditions.

While generally less reactive than the carboxylic acid, the methoxycarbonyl group can also be a site for modification.

Transesterification: It is possible to exchange the methyl ester for other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of a suitable catalyst.

Hydrolysis: The methoxycarbonyl group can be selectively hydrolyzed back to the carboxylic acid, yielding 3-nitrophthalic acid, which can then be subjected to further functionalization.

Reduction: The ester can be reduced to the corresponding alcohol using potent reducing agents like lithium aluminum hydride (LiAlH₄).

The nitro group is a versatile functional handle that can be converted into a range of other functionalities, thereby greatly expanding the chemical diversity of the accessible analogs. nih.gov The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack. nih.gov

Reduction to an Amine: The most frequent transformation is the reduction of the nitro group to an amino group (-NH₂). acs.org This is commonly carried out using reducing agents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or through catalytic hydrogenation. acs.orgyoutube.comnumberanalytics.com The resulting aminobenzoic acid derivative serves as a crucial intermediate for the synthesis of numerous other compounds, including various heterocyclic systems. youtube.com

Partial Reduction: Under controlled reaction conditions, the nitro group can be partially reduced to form a hydroxylamine (B1172632) (-NHOH) or a nitroso (-NO) group. nih.gov

Nucleophilic Aromatic Substitution: The electron-withdrawing properties of the nitro group activate the aromatic ring for nucleophilic aromatic substitution, which enables the introduction of other substituents. nih.gov

Structure-Reactivity and Structure-Property Relationship Studies of Analogs

The synthesis of a wide-ranging library of analogs of this compound has facilitated systematic investigations into their structure-reactivity and structure-property relationships. By altering the substituents on the aromatic ring and modifying the functional groups, researchers can precisely adjust the electronic, steric, and lipophilic characteristics of the molecules.

Considerations in Scalable Synthesis and Industrial Relevance

Process Optimization for Large-Scale Productioncymitquimica.com

The scalable synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid likely involves a multi-step process, with each stage requiring optimization to ensure efficiency and product quality. A plausible synthetic route begins with the nitration of a suitable benzoic acid derivative, followed by esterification, or vice-versa.

Key optimization parameters for the nitration of aromatic compounds like methyl benzoate (B1203000) include temperature, reaction time, and the concentration of nitrating agents. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺) necessary for the electrophilic aromatic substitution. mnstate.edu Maintaining a low temperature is crucial as the reaction is highly exothermic; failure to do so can lead to undesired side products and decreased yield. echemi.com

For the production of related compounds like 5-nitroisophthalic acid, industrial settings often employ continuous nitration processes using micromixers and coil reactors to precisely control reaction parameters and improve scalability. nbinno.com Similar technologies could be adapted for the synthesis of this compound to enhance safety and efficiency.

Purification is another critical aspect of process optimization. In the synthesis of methyl 3-nitrobenzoate, the crude product is often washed with water and then recrystallized from a solvent like methanol (B129727) to remove impurities. mnstate.edursc.org For industrial-scale production, techniques such as melt crystallization or fractional distillation under reduced pressure might be more economical for achieving high purity.

The table below outlines key process parameters and their impact on the synthesis of nitroaromatic compounds, which would be relevant for the production of this compound.

ParameterObjectivePotential Issues at ScaleOptimization Strategy
Temperature Control reaction rate and selectivityRunaway reactions, formation of by-productsEfficient heat exchange systems, continuous flow reactors
Reaction Time Ensure complete conversionIncomplete reaction or over-nitrationReal-time monitoring of reaction progress
Reagent Concentration Maximize yield and control costsHandling large volumes of corrosive acidsStoichiometric control, catalyst optimization
Agitation Ensure homogenous reaction mixtureInefficient mixing leading to localized overheatingHigh-torque agitation systems, static mixers
Purification Method Achieve high product puritySolvent losses, high energy consumptionUse of more efficient separation technologies

Economic Aspects of Manufacturing and Supply Chain

The economic feasibility of producing this compound on an industrial scale is influenced by several factors, including the cost of raw materials, the complexity of the synthesis process, and market demand. Aromatic nitrocompounds are crucial intermediates in the manufacturing of a wide range of products, including dyes, pharmaceuticals, and polymers, which drives the demand for their precursors. nih.gov

Energy consumption, particularly for heating, cooling, and purification processes, represents another major operational expense. Waste treatment and disposal are also critical cost considerations, as the nitration of aromatic compounds can generate significant quantities of acidic wastewater that must be neutralized and treated before discharge.

The following table illustrates a hypothetical cost breakdown for the production of a specialty nitroaromatic compound, providing a general framework for understanding the economic aspects of manufacturing this compound.

Cost ComponentPercentage of Total Manufacturing Cost (Estimate)Key Influencing Factors
Raw Materials 40-60%Price volatility of petrochemical feedstocks and acids
Energy 15-25%Efficiency of heating, cooling, and separation processes
Labor 10-15%Automation level of the production facility
Waste Management 5-10%Environmental regulations, efficiency of recycling streams
Maintenance & Overheads 5-10%Age and complexity of the manufacturing equipment

The supply chain for this compound likely involves sourcing precursors from global chemical manufacturers. The final product would then be supplied to companies in the pharmaceutical, agrochemical, or specialty chemical sectors for use in the synthesis of more complex molecules. Given its specialized nature, the market for this compound may be smaller and more targeted than for commodity chemicals, making supply chain management and forecasting of demand crucial for economic success.

Future Research Directions

Exploration of Novel Catalytic Transformations

The reactivity of the nitro and carboxylic acid groups on the 2-(methoxycarbonyl)-6-nitrobenzoic acid scaffold presents significant opportunities for developing new catalytic transformations.

A primary avenue of research will be the selective catalytic reduction of the nitro group. numberanalytics.comwikipedia.org While the reduction of aromatic nitro compounds is a well-established field, the presence of both a carboxylic acid and an ester group on the same ring necessitates the development of highly chemoselective catalysts. researchgate.net Future work could focus on designing catalysts, potentially based on rhodium or palladium, that can selectively reduce the nitro group to an amine without affecting the other functional groups. researchgate.netmdpi.com This would provide a direct route to 2-amino-6-(methoxycarbonyl)benzoic acid derivatives, which are valuable precursors for pharmaceuticals and heterocyclic synthesis.

Furthermore, the resulting amino-dicarboxylic acid derivative could itself be explored as a chiral ligand in asymmetric catalysis. mdpi.comrsc.org By introducing chirality, either through resolution or asymmetric synthesis, novel catalysts could be developed for a range of enantioselective reactions, such as hydrogenations, cycloadditions, or carbon-carbon bond-forming reactions. mdpi.commdpi.com The development of such catalysts would be a significant contribution to the field of asymmetric synthesis.

Another promising direction is the use of the nitro group to direct catalytic C-H activation reactions. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, potentially enabling regioselective functionalization at other positions. nih.gov Research into transition-metal catalyzed C-H functionalization reactions in the presence of the functionalities present in this compound could lead to novel and efficient methods for constructing complex substituted aromatic systems.

Potential Catalytic Transformation Key Functional Group Involved Potential Product Class Anticipated Challenge
Chemoselective Nitro ReductionNitro (-NO₂)Substituted AnilinesAvoiding reduction of ester/acid
Asymmetric CatalysisAmino (post-reduction), CarboxylChiral Heterocycles, Enantioenriched productsSynthesis of chiral ligand
Directed C-H FunctionalizationNitro (-NO₂), Carboxyl (-COOH)Polysubstituted AromaticsAchieving high regioselectivity

Design and Synthesis of Advanced Functional Materials

The bifunctional nature of this compound makes it an excellent candidate as an organic linker for the synthesis of advanced functional materials, particularly metal-organic frameworks (MOFs) and porous organic polymers (POPs). nih.govresearchgate.net

The carboxylate group can coordinate with metal ions or clusters, while the methoxycarbonyl and nitro groups can be used to tune the properties of the resulting framework. nih.govresearchgate.net Future research could focus on systematically exploring the reactions of this compound with various metal salts (e.g., zinc, copper, cadmium) to synthesize novel MOFs. nih.gov The resulting materials could be investigated for applications in gas storage and separation, catalysis, and sensing. researchgate.net The presence of the polar nitro group, for instance, could enhance the selective adsorption of CO₂. researchgate.net

Similarly, this compound can be used as a monomer for the synthesis of POPs. nih.govmdpi.com Through reactions like reductive homocoupling of the nitro groups, porous azo-linked polymers could be synthesized. nih.gov These materials are known for their thermal stability and potential applications in CO₂ capture. nih.gov Research could explore various polymerization techniques to control the porosity and surface area of the resulting polymers, thereby optimizing their performance for specific applications.

Moreover, the nitro group within these materials can be post-synthetically modified. For example, reduction of the nitro groups to amines within a pre-formed MOF or POP would introduce basic sites, which could be utilized for catalytic applications or for capturing acidic gases. This post-synthetic modification approach offers a powerful tool for fine-tuning the chemical and physical properties of the materials.

Material Type Role of Compound Potential Functional Properties Key Synthetic Strategy
Metal-Organic Frameworks (MOFs)Organic LinkerGas separation (e.g., CO₂/N₂), CatalysisSolvothermal/Hydrothermal synthesis
Porous Organic Polymers (POPs)MonomerCO₂ capture, Heterogeneous catalysisReductive homocoupling, Polycondensation
Post-Synthetically Modified MaterialsPrecursor MaterialTunable basicity, Enhanced catalytic activityReduction of nitro groups within the framework

Integration into Complex Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. wikipedia.orgnih.gov this compound is a prime candidate for integration into such reaction cascades, particularly isocyanide-based MCRs like the Ugi and Passerini reactions. wikipedia.orgnih.gov

In the Ugi four-component reaction (U-4CR), a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide combine to form a bis-amide. wikipedia.orgorganic-chemistry.orgrsc.org Future research should explore the use of this compound as the carboxylic acid component in Ugi reactions. This would lead to the synthesis of highly functionalized peptide-like structures bearing a nitro-substituted aromatic ring and a methyl ester. These products could serve as scaffolds for the generation of diverse chemical libraries for drug discovery. rsc.org

Similarly, the Passerini three-component reaction (P-3CR), which combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide, represents another fertile ground for research. nih.govwikipedia.orgslideshare.net Employing this compound in this reaction would provide straightforward access to complex molecules with multiple functional handles for further synthetic elaboration. researchgate.net

Furthermore, tandem reactions that begin with the reduction of the nitro group could be designed. researchgate.net For example, an in-situ reduction of the nitro group to an amine, followed by an intramolecular cyclization with the adjacent ester group, could provide a novel and efficient route to heterocyclic compounds. Integrating this reduction-cyclization sequence with other intermolecular reactions in a one-pot process would represent a sophisticated application of this versatile building block.

Multicomponent Reaction Role of Compound Potential Product Scaffold Key Reactants
Ugi ReactionCarboxylic Acid Componentα-Acylamino AmidesAmine, Carbonyl, Isocyanide
Passerini ReactionCarboxylic Acid Componentα-Acyloxy AmidesCarbonyl, Isocyanide
Tandem Reduction-CyclizationStarting MaterialHeterocyclic SystemsReducing Agent, potential coupling partners

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